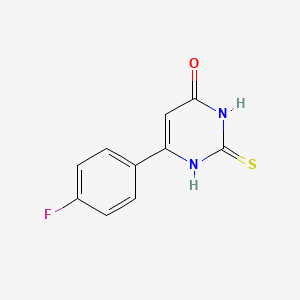

6-(4-氟苯基)-2-巯基嘧啶-4-醇

描述

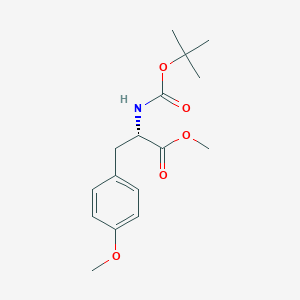

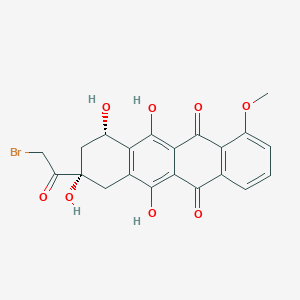

The compound 6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives have been extensively studied due to their significant biological activities and their role in medicinal chemistry. They are known to play crucial roles in biological processes at the cellular level, which has led researchers to design a variety of its derivatives for potential therapeutic applications .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple steps, including condensation reactions. For instance, a diastereoselective synthesis of a related compound, 5-mercaptohexahydropyrimidin-2-one, was developed through a three-stage process starting with the reaction of N-[(phenyl)(tosyl)methyl]urea with the sodium enolate of a protected propan-2-one derivative . Another example is the synthesis of 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, which was achieved by condensing (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one with urea in a basic medium . These methods highlight the versatility of pyrimidine chemistry in generating diverse structures through different synthetic routes.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques such as FT-IR and NMR. Density functional theory (DFT) calculations can also provide insights into the optimized geometrical parameters, vibrational frequencies, and electronic properties of these molecules. For example, DFT studies on a bis(4-fluorophenyl) dihydropyrimidinone derivative revealed the influence of solvents on vibrational frequencies and global chemical reactivity descriptors . Such analyses are crucial for understanding the reactivity and potential biological activity of pyrimidine derivatives.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, to form a wide range of compounds with potential pharmacological activities. For instance, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in antitumor drugs, was synthesized from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution . These reactions are fundamental for the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the pyrimidine ring. The presence of a fluorine atom, for example, can significantly affect these properties due to its high electronegativity and ability to form hydrogen bonds. Computational studies, including frontier molecular orbital (FMO) and molecular electrostatic potential (MEP) analyses, can provide further understanding of the reactivity and interaction potential of these compounds .

科学研究应用

铝离子检测和细菌细胞成像的荧光传感器:6-(4-氟苯基)-2-巯基嘧啶-4-醇的衍生物,特别是6-氨基-5-(((2-羟基萘-1-基)亚甲基)氨基)-2-巯基嘧啶-4-醇,已被用作选择性识别铝离子的荧光传感器。在Al3+离子存在时,它显示出“开关型”模式,并已用于细菌细胞成像和逻辑门应用,展示了其在化学传感和生物成像中的潜力 (Yadav & Singh, 2018)。

镍离子检测的化学传感器:另一个应用是在开发新型嘧啶基化学传感器方面,例如5-(2-羟基苯甲亚甙基)氨基-6-氨基-2-巯基嘧啶-4-醇及其衍生物。这些化合物已证明在选择性检测Ni(II)离子方面具有有效性,与镍形成络合物后形成“关断型传感”系统,这在金属离子检测的分析化学中很有用 (Gupta, Singhal, & Singh, 2016)。

乙酰胆碱酯酶的抑制:特定的衍生物,特别是具有二氢嘧啶-4-醇结构的衍生物,已被合成并评估其乙酰胆碱酯酶抑制活性。在阿尔茨海默病和其他神经退行性疾病的背景下,这种应用在寻求治疗目的的乙酰胆碱酯酶抑制剂方面具有重要意义 (da Silva等,2017)。

癌症治疗:巯基嘧啶衍生物已显示出作为癌症治疗药物的潜力,通过抑制非同源末端连接,这是一种重要的DNA双链断裂修复途径。这种抑制对于靶向癌细胞至关重要,几种衍生物已展示出在癌症治疗中的改进疗效和潜力 (Ray et al., 2022)。

腐蚀抑制:巯基嘧啶衍生物的另一个应用是在材料科学领域,特别是作为金属的腐蚀抑制剂。例如,2-巯基嘧啶已被证明在磷酸中有效抑制低碳钢的腐蚀,展示了其在工业应用中的实用性 (Wang, 2001)。

作用机制

Target of Action

Similar compounds have been found to target enzymes involved in the suzuki–miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

For instance, some pyrimidine derivatives have been found to exhibit neuroprotective and anti-inflammatory properties .

Biochemical Pathways

Related compounds have been found to influence the suzuki–miyaura cross-coupling reaction . This reaction is a key process in organic chemistry, facilitating the formation of carbon–carbon bonds .

Pharmacokinetics

A compound with a similar structure, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, exhibits nonlinear oral pharmacokinetics in humans . This compound is extensively absorbed orally, with only 14% of an orally administered dose excreted unchanged in the feces .

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer properties .

Action Environment

A related compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, has been studied as a corrosion inhibitor for carbon steel in an acidic environment . This suggests that environmental conditions can significantly influence the action of similar compounds.

安全和危害

未来方向

属性

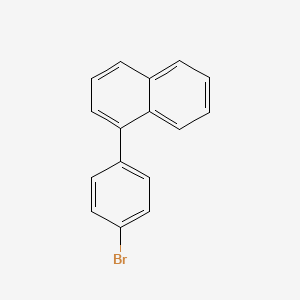

IUPAC Name |

6-(4-fluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2OS/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQADNNGVUZCZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC(=S)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517360 | |

| Record name | 6-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33166-85-7 | |

| Record name | 6-(4-Fluorophenyl)-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33166-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)